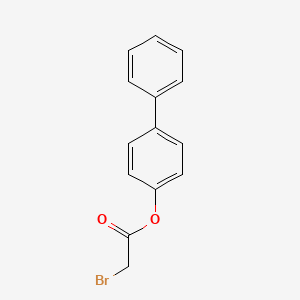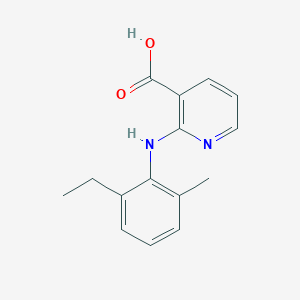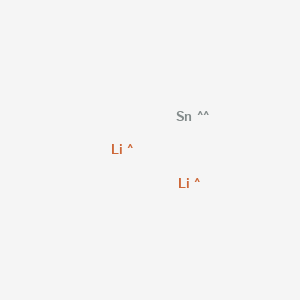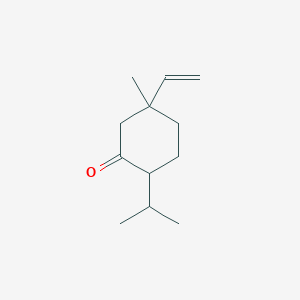![molecular formula C14H16O2 B14633463 2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one CAS No. 54062-47-4](/img/structure/B14633463.png)
2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones. It is characterized by the presence of a methoxyphenyl group attached to a cyclohexanone ring via a methylene bridge. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one typically involves the condensation of 3-methoxybenzaldehyde with cyclohexanone. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar condensation reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism by which 2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Molecular Targets: It interacts with various cellular receptors and enzymes, modulating signaling pathways involved in inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one can be compared with other similar compounds, such as:
Cyclovalone: A curcumin analog with similar antioxidant and anti-inflammatory properties.
Mannich Base Derivatives: These derivatives often exhibit enhanced biological activities compared to their parent compounds.
Uniqueness
What sets this compound apart is its unique structure that combines the properties of both cyclohexanone and methoxyphenyl groups, resulting in a compound with potent biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
54062-47-4 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C14H16O2/c1-16-13-7-4-5-11(10-13)9-12-6-2-3-8-14(12)15/h4-5,7,9-10H,2-3,6,8H2,1H3 |
Clé InChI |
OOSNWUQTBWDRSA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C=C2CCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


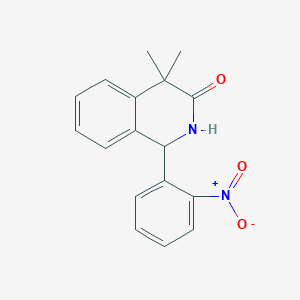

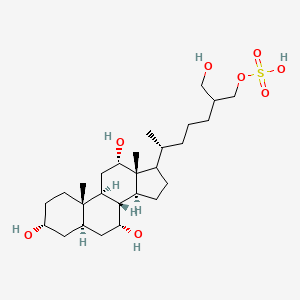
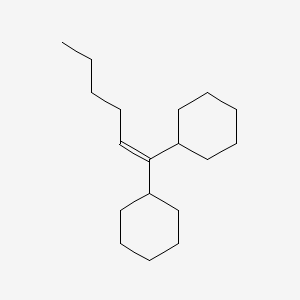
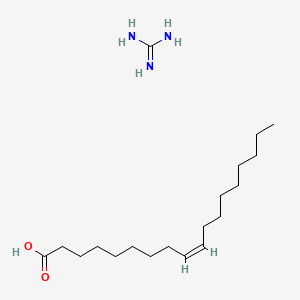

![2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14633409.png)
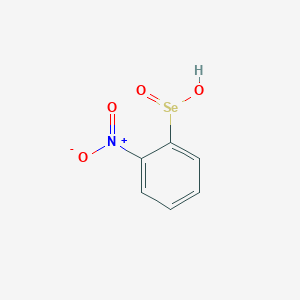
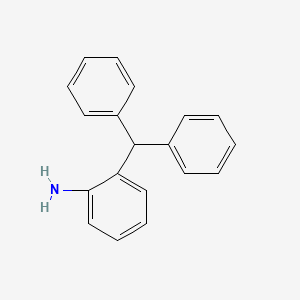
![Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid](/img/structure/B14633420.png)
